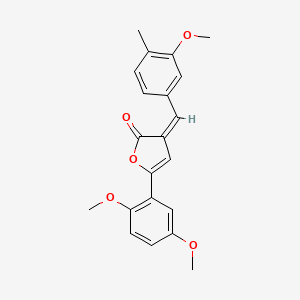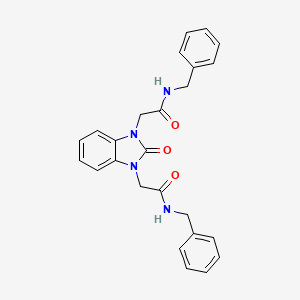
5-(2,5-dimethoxyphenyl)-3-(3-methoxy-4-methylbenzylidene)-2(3H)-furanone
Overview
Description
5-(2,5-dimethoxyphenyl)-3-(3-methoxy-4-methylbenzylidene)-2(3H)-furanone, also known as DMF, is a synthetic compound with potential applications in scientific research. This compound is a derivative of the natural product curcumin, which is found in the spice turmeric. DMF has been studied for its potential anti-inflammatory, antioxidant, and anticancer properties.
Mechanism of Action
5-(2,5-dimethoxyphenyl)-3-(3-methoxy-4-methylbenzylidene)-2(3H)-furanone has been shown to modulate a variety of cellular pathways, including the Nrf2 pathway, the NF-κB pathway, and the MAPK pathway. 5-(2,5-dimethoxyphenyl)-3-(3-methoxy-4-methylbenzylidene)-2(3H)-furanone has also been shown to inhibit the activity of the enzyme HDAC, which is involved in the regulation of gene expression.
Biochemical and Physiological Effects:
5-(2,5-dimethoxyphenyl)-3-(3-methoxy-4-methylbenzylidene)-2(3H)-furanone has been shown to have a variety of biochemical and physiological effects. In addition to its potential anti-inflammatory properties, 5-(2,5-dimethoxyphenyl)-3-(3-methoxy-4-methylbenzylidene)-2(3H)-furanone has been shown to have antioxidant properties and to induce apoptosis in cancer cells. 5-(2,5-dimethoxyphenyl)-3-(3-methoxy-4-methylbenzylidene)-2(3H)-furanone has also been shown to have neuroprotective effects and to improve cognitive function in animal models.
Advantages and Limitations for Lab Experiments
One advantage of 5-(2,5-dimethoxyphenyl)-3-(3-methoxy-4-methylbenzylidene)-2(3H)-furanone is its potential as a research tool for the study of cellular pathways involved in inflammation, oxidative stress, and cancer. However, one limitation of 5-(2,5-dimethoxyphenyl)-3-(3-methoxy-4-methylbenzylidene)-2(3H)-furanone is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Future Directions
There are a number of potential future directions for research on 5-(2,5-dimethoxyphenyl)-3-(3-methoxy-4-methylbenzylidene)-2(3H)-furanone. One area of interest is the development of more efficient synthesis methods for 5-(2,5-dimethoxyphenyl)-3-(3-methoxy-4-methylbenzylidene)-2(3H)-furanone and related compounds. Another area of interest is the study of 5-(2,5-dimethoxyphenyl)-3-(3-methoxy-4-methylbenzylidene)-2(3H)-furanone in animal models of disease, including models of neurodegenerative diseases and cancer. Additionally, further research is needed to fully understand the cellular pathways modulated by 5-(2,5-dimethoxyphenyl)-3-(3-methoxy-4-methylbenzylidene)-2(3H)-furanone and to identify potential therapeutic targets for this compound.
Scientific Research Applications
5-(2,5-dimethoxyphenyl)-3-(3-methoxy-4-methylbenzylidene)-2(3H)-furanone has been studied for its potential use in a variety of scientific research applications. One area of interest is its potential anti-inflammatory properties. 5-(2,5-dimethoxyphenyl)-3-(3-methoxy-4-methylbenzylidene)-2(3H)-furanone has been shown to inhibit the production of pro-inflammatory cytokines and to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress.
properties
IUPAC Name |
(3Z)-5-(2,5-dimethoxyphenyl)-3-[(3-methoxy-4-methylphenyl)methylidene]furan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O5/c1-13-5-6-14(10-19(13)25-4)9-15-11-20(26-21(15)22)17-12-16(23-2)7-8-18(17)24-3/h5-12H,1-4H3/b15-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRFAXYWWNMXRBN-DHDCSXOGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C=C2C=C(OC2=O)C3=C(C=CC(=C3)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)/C=C\2/C=C(OC2=O)C3=C(C=CC(=C3)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N~1~-(3-acetylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B3457347.png)
![N~2~-(2,4-dimethoxyphenyl)-N~1~-(3-methylphenyl)-N~2~-[(2-nitrophenyl)sulfonyl]glycinamide](/img/structure/B3457349.png)
![4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-cyclohexylbenzamide](/img/structure/B3457353.png)
![4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(2,5-dimethoxyphenyl)benzamide](/img/structure/B3457355.png)
![N-benzyl-4-methoxy-N-[2-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B3457361.png)
![N-benzyl-2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B3457367.png)
![methyl [4-(trifluoromethyl)phenyl]carbamate](/img/structure/B3457381.png)

![2-(2-methylphenoxy)-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B3457406.png)
![2-(2-methylphenoxy)-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B3457410.png)
![N-[2-(3-chlorophenyl)-2H-1,2,3-benzotriazol-5-yl]-2-(2-methylphenoxy)acetamide](/img/structure/B3457411.png)
![3-(2-furyl)-N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acrylamide](/img/structure/B3457412.png)
![N-[2-(3-chlorophenyl)-2H-1,2,3-benzotriazol-5-yl]-3-(2-furyl)acrylamide](/img/structure/B3457418.png)
![4-({6-[(2,5-dimethoxyphenyl)amino][1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B3457420.png)